molecular formula C49H70N12O11 B12311533 alpha-Neoendorphin (1-8)

alpha-Neoendorphin (1-8)

Número de catálogo: B12311533
Peso molecular: 1003.2 g/mol
Clave InChI: YKCYOSYZVIDJSI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Alfa-neoendorfina (1-8) puede experimentar varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el ditiotreitol para la reducción y varios derivados de aminoácidos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones incluyen péptidos modificados con actividad biológica alterada .

Actividad Biológica

Alpha-neoendorphin (1-8) is a significant endogenous opioid peptide derived from the prodynorphin precursor. This peptide, along with its derivatives, plays a crucial role in various physiological processes, particularly in the central nervous system (CNS). The following sections will explore the biological activity, mechanisms of action, and relevant research findings related to alpha-neoendorphin (1-8).

Structure and Characteristics

Alpha-neoendorphin is a decapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Lys-Tyr-Pro-Lys. It is structurally related to dynorphins and exhibits varying affinities for opioid receptors, particularly the κ-opioid receptor. The biological activity of alpha-neoendorphin is primarily mediated through its interactions with these receptors, influencing pain modulation, stress responses, and neuroendocrine functions.

Alpha-neoendorphin exerts its effects by binding to opioid receptors in the CNS. The following mechanisms have been identified:

  • Receptor Binding : Alpha-neoendorphin has a high affinity for κ-opioid receptors, which are implicated in pain relief and mood regulation. It also interacts with μ- and δ-opioid receptors but with lower affinity .
  • Neuropeptide Release : The presence of alpha-neoendorphin has been correlated with the release of other neuropeptides, such as dynorphins and substance P, particularly in pathological conditions like Parkinson's disease .

Biological Activity and Effects

The biological activity of alpha-neoendorphin is multifaceted, influencing various physiological processes:

  • Pain Modulation : Alpha-neoendorphin contributes to analgesic effects through its action on opioid receptors, providing relief from acute and chronic pain conditions.
  • Stress Response : It plays a role in the body's response to stress, with elevated levels observed in conditions of chronic stress or dyskinesia associated with Parkinson's disease .
  • Neuroprotection : Research indicates that alpha-neoendorphin may have neuroprotective properties, potentially mitigating neuronal damage during neurodegenerative diseases .

Distribution in the CNS

Studies have shown that alpha-neoendorphin is widely distributed throughout the rat brain and spinal cord. Notably, it is found in higher concentrations compared to other peptides derived from prodynorphin, suggesting a significant role in CNS signaling .

Case Studies

  • Parkinson's Disease : In a study involving L-DOPA-induced dyskinesia (LID), elevated levels of alpha-neoendorphin were correlated with increased severity of dyskinesia. This suggests that alterations in its expression may be linked to motor control dysfunctions associated with Parkinson's disease .
  • Neuropeptide Profiling : Using advanced imaging techniques such as mass spectrometry, researchers have quantified neuropeptides in brain regions affected by LID. Findings indicate that levels of alpha-neoendorphin are significantly altered in dyskinetic models compared to controls .

Data Summary

The following table summarizes key findings regarding the biological activity of alpha-neoendorphin:

Parameter Findings
Receptor Affinity High affinity for κ-opioid receptors; moderate for μ and δ receptors .
CNS Distribution High concentrations found in various brain regions including striatum .
Role in Pain Management Contributes to analgesic effects via opioid receptor activation .
Association with Dyskinesia Elevated levels correlate with severity of LID in Parkinson's disease .

Propiedades

Fórmula molecular

C49H70N12O11

Peso molecular

1003.2 g/mol

Nombre IUPAC

2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C49H70N12O11/c1-29(2)23-38(60-47(70)39(25-30-9-4-3-5-10-30)57-42(65)28-55-41(64)27-56-43(66)35(51)24-31-13-17-33(62)18-14-31)46(69)59-37(12-8-22-54-49(52)53)44(67)58-36(11-6-7-21-50)45(68)61-40(48(71)72)26-32-15-19-34(63)20-16-32/h3-5,9-10,13-20,29,35-40,62-63H,6-8,11-12,21-28,50-51H2,1-2H3,(H,55,64)(H,56,66)(H,57,65)(H,58,67)(H,59,69)(H,60,70)(H,61,68)(H,71,72)(H4,52,53,54)

Clave InChI

YKCYOSYZVIDJSI-UHFFFAOYSA-N

SMILES canónico

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.